molecular formula C9H12ClN B082259 (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride CAS No. 10305-73-4

(R)-2,3-Dihydro-1H-inden-1-amine hydrochloride

Cat. No. B082259
CAS RN: 10305-73-4
M. Wt: 169.65 g/mol
InChI Key: RHAAGWRBIVCBSY-SBSPUUFOSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions between chloral and amines, producing a variety of products depending on the amine type and reaction conditions. For example, the reaction of chloral with substituted anilines in the presence of thioglycolic acid produces substituted thiazolidinones, highlighting the complex interplay of reagents in the synthesis of amine-related compounds (Issac & Tierney, 1996).

Molecular Structure Analysis

The molecular structure of amine compounds, including (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride, is crucial for understanding their chemical behavior and potential applications. Studies utilizing high-resolution spectroscopy and computational methods provide insights into the conformation and stability of these molecules (Issac & Tierney, 1996).

Chemical Reactions and Properties

Amine compounds participate in a variety of chemical reactions, including reductive amination, which involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent. This process is significant for the synthesis of alkyl amines, demonstrating the versatility of amines in organic synthesis (Irrgang & Kempe, 2020).

Physical Properties Analysis

The physical properties of (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are essential for determining the compound's behavior in different environments and for its application in synthesis processes.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, acid-base behavior, and stability under various conditions, are critical for the application of (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride in synthetic chemistry. Studies on similar compounds provide insights into these aspects, aiding in the development of new synthetic methods and compounds (Irrgang & Kempe, 2020).

Scientific Research Applications

  • Asymmetric Hydrogenation : It has been used in asymmetric hydrogenation processes. For instance, asymmetric hydrogenation of 2,3-dihydro-1 H -inden-1-one oxime and derivatives to produce optically active amine was performed using rhodium and iridium catalysts. The optimization of rhodium-based catalytic systems led to high conversions with moderate enantiomeric excesses (Maj, Suisse, & Agbossou‐Niedercorn, 2016).

  • Efficient and Economical Synthesis : An efficient and economical synthesis of a derivative of (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride was developed using 2-aminoindan as a starting material. This process involved six steps with 49% overall yield (Prashad et al., 2006).

  • Metabolic Fate Study : The in vitro and in vivo metabolism of 2-aminoindane, a derivative of (R)-2,3-Dihydro-1H-inden-1-amine, was characterized. This included studies using pooled human liver microsomes, liver S9 fraction, and rat urine after oral administration (Manier et al., 2019).

  • Dopamine Receptor Ligands : Certain derivatives were synthesized and evaluated for their affinity at dopamine D1 and D2 receptors. These derivatives acted as central D1 agonists in preliminary behavioral studies on rats (Claudi et al., 1996).

  • High-Performance Liquid Chromatography : A method for the determination of amino compounds, including derivatives of (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride, was developed using high-performance liquid chromatography with fluorescence detection (You et al., 2006).

  • Analgesic Activity Study : Optically pure derivatives were synthesized and their analgesic activities evaluated by various methods (Takahashi et al., 1984).

  • Serotonin Uptake Inhibitor : The absolute configuration of a derivative was established as part of research into a new serotonin inhibitor (Michals & Smith, 1993).

Safety And Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, and any risks associated with its use .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

(1R)-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAAGWRBIVCBSY-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80494786
Record name (1R)-2,3-Dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2,3-Dihydro-1H-inden-1-amine hydrochloride

CAS RN

10305-73-4
Record name 1-Aminoindane hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010305734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R)-2,3-Dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80494786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-2,3-dihydro-1H-inden-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-AMINOINDANE HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Z3N398K9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Zheng, J Zhao, B Li, W Zhang, MA Stashko… - European Journal of …, 2021 - Elsevier
Inhibition of MER receptor tyrosine kinase (MERTK) causes direct tumor cell killing and stimulation of the innate immune response. Therefore, MERTK has been identified as a …
Number of citations: 3 www.sciencedirect.com

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